4-bromo-N-cyclooctyl-1H-pyrrole-2-carboxamide
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Overview
Description
4-Bromo-N-cyclooctyl-1H-pyrrole-2-carboxamide is a chemical compound with the molecular formula C13H19BrN2O and a molecular weight of 299.21 g/mol It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom
Preparation Methods
The synthesis of 4-bromo-N-cyclooctyl-1H-pyrrole-2-carboxamide typically involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . The reaction conditions are highly tolerant of various functional groups, making it a versatile method for preparing this compound. Industrial production methods may involve bulk custom synthesis and procurement .
Chemical Reactions Analysis
4-Bromo-N-cyclooctyl-1H-pyrrole-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4-Bromo-N-cyclooctyl-1H-pyrrole-2-carboxamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: It is used in the development of new materials or as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of 4-bromo-N-cyclooctyl-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
4-Bromo-N-cyclooctyl-1H-pyrrole-2-carboxamide can be compared with other similar compounds, such as:
4-Bromo-1H-pyrrole-2-carboxamide: This compound has a similar structure but lacks the cyclooctyl group, which may affect its chemical and biological properties.
4,5-Dibromo-N-phenyl-1H-pyrrole-2-carboxamide: This compound contains additional bromine atoms and a phenyl group, which may enhance its binding affinity and biological activity.
The uniqueness of this compound lies in its specific structure, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C13H19BrN2O |
---|---|
Molecular Weight |
299.21 g/mol |
IUPAC Name |
4-bromo-N-cyclooctyl-1H-pyrrole-2-carboxamide |
InChI |
InChI=1S/C13H19BrN2O/c14-10-8-12(15-9-10)13(17)16-11-6-4-2-1-3-5-7-11/h8-9,11,15H,1-7H2,(H,16,17) |
InChI Key |
GHPDVVOIEUAIRX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CCC1)NC(=O)C2=CC(=CN2)Br |
Origin of Product |
United States |
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